molecular formula C18H16ClNO4 B3020909 Fmoc-D-Ala(3-Cl)-OH CAS No. 1403834-71-8

Fmoc-D-Ala(3-Cl)-OH

Cat. No.: B3020909
CAS No.: 1403834-71-8
M. Wt: 345.78
InChI Key: NICWPULFDZCIBU-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Ala(3-Cl)-OH, also known as 9-Fluorenylmethyloxycarbonyl-D-alanine (3-chloro)-OH, is a derivative of alanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other protecting groups that might be present.

Safety and Hazards

“Fmoc-Cl” is classified as a dangerous substance. It has hazard codes of C and T, and risk statements of 34-20/21/22 . Safety statements include 26-36/37/39-45-27 . It is also classified as a dangerous good for transport with a UN number of 3261 8/PG 2 .

Mechanism of Action

Target of Action

Fmoc-D-Ala(3-Cl)-OH, also known as 9-Fluorenylmethyl chloroformate , primarily targets primary and secondary amines . These amines play a crucial role in various biological processes, including neurotransmission, immune responses, and enzymatic reactions.

Mode of Action

This compound interacts with its targets (primary and secondary amines) by acting as a protecting agent . It forms a protective layer around the amines, preventing them from reacting with other substances in the environment. This protection is particularly sensitive to base, allowing for selective deprotection under basic conditions .

Result of Action

The primary result of this compound’s action is the protection of amine groups in biochemical reactions . This protection allows for the selective reaction of other functional groups in the molecule, facilitating complex multi-step syntheses, particularly in the field of peptide synthesis.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. It is typically stored in an inert atmosphere at 2-8°C . Its protective action is sensitive to basic conditions, which can remove the Fmoc group and expose the protected amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Ala(3-Cl)-OH typically involves the protection of the amino group of D-alanine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Ala(3-Cl)-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group under basic conditions using piperidine in dimethylformamide.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence of amino acids. The Fmoc group is removed to expose the amino group, which can then react with the carboxyl group of another amino acid to form a peptide bond.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-D-Ala(3-Cl)-OH is used extensively in solid-phase peptide synthesis (SPPS). It allows for the stepwise construction of peptides by sequentially adding amino acids to a growing chain.

Biology

In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine

In medicine, peptides synthesized using this compound can be used as therapeutic agents. For example, peptide-based drugs can target specific proteins involved in diseases, offering a high degree of specificity and reduced side effects.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic reagents and as a tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Ala-OH: The L-isomer of alanine with an Fmoc protecting group.

    Fmoc-Gly-OH: Glycine with an Fmoc protecting group.

    Fmoc-Val-OH: Valine with an Fmoc protecting group.

Uniqueness

Fmoc-D-Ala(3-Cl)-OH is unique due to the presence of the D-isomer of alanine and the 3-chloro substitution. The D-isomer can introduce chirality into the peptide, which can affect its biological activity and stability. The 3-chloro substitution can also influence the reactivity and properties of the peptide.

Properties

IUPAC Name

(2S)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICWPULFDZCIBU-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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